3,3-Dichloro-5-isopropyl-azepan-2-one
Description
3,3-Dichloro-5-isopropyl-azepan-2-one is a seven-membered lactam derivative characterized by a dichloro substitution at the 3-position and an isopropyl group at the 5-position of the azepane ring. The dichloro and isopropyl substituents likely influence its reactivity, solubility, and stability compared to simpler azepanone derivatives .
Properties
Molecular Formula |
C9H15Cl2NO |
|---|---|
Molecular Weight |
224.12 g/mol |
IUPAC Name |
3,3-dichloro-5-propan-2-ylazepan-2-one |
InChI |
InChI=1S/C9H15Cl2NO/c1-6(2)7-3-4-12-8(13)9(10,11)5-7/h6-7H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
WKTGNRLNVJIWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCNC(=O)C(C1)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 1-(1,3-Dioxaindane-5-carbonyl)azepane (CAS: 154235-79-7), a structurally distinct azepane derivative. Below is a comparative analysis based on available
Table 1: Key Properties of Selected Azepane Derivatives
Structural and Functional Differences
Substituent Effects :
- The dichloro and isopropyl groups in This compound likely enhance electrophilic reactivity and steric hindrance, making it suitable for halogenation or coupling reactions. In contrast, 1-(1,3-Dioxaindane-5-carbonyl)azepane contains a dioxaindane moiety, which may confer metabolic stability in drug design .
Synthetic Utility :
- The absence of a carbonyl group in This compound differentiates it from 1-(1,3-Dioxaindane-5-carbonyl)azepane , which features a ketone functional group for further derivatization.
Commercial Availability: 1-(1,3-Dioxaindane-5-carbonyl)azepane is commercially available through suppliers like Hairui Chemical, with documented synthesis and quality control protocols . No equivalent data exist for this compound, suggesting it may require custom synthesis.
Limitations of Available Evidence
The provided sources lack direct data on This compound , necessitating extrapolation from structurally related compounds. Further experimental studies or proprietary datasets would be required to validate its properties and applications.
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